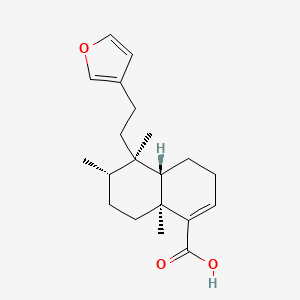

Hardwickic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hardwickic acid is a naturally occurring diterpenoid compound with the molecular formula C20H28O3. It is primarily isolated from plants belonging to the Croton genus, such as Croton aromaticus and Croton sylvaticus . This compound has garnered significant interest due to its diverse biological activities, including antinociceptive and insecticidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hardwickic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:

Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.

Reduction: Reduces the carbonyl groups to alcohols.

Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Hardwickic acid has demonstrated significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has shown that this compound exhibits antibacterial activity against various pathogens. For instance, a study isolated this compound from Croton macrostachyus and evaluated its antibacterial effects, revealing that it was effective but less potent than crude extracts from the plant .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Antinociceptive Effects

This compound has been studied for its potential in pain management. A significant finding highlighted its ability to inhibit voltage-gated sodium channels, which are crucial in nociceptive pathways. This mechanism suggests that this compound could serve as a scaffold for developing non-opioid analgesics, particularly for chronic pain conditions such as HIV-associated sensory neuropathy and chemotherapy-induced peripheral neuropathy .

Case Study: Chronic Pain Management

- Study Design: Preclinical models were used to assess the efficacy of this compound in reversing chronic pain behaviors.

- Results: The compound showed promise in alleviating pain symptoms without the side effects associated with opioid medications.

Leishmanicidal Potential

This compound has been evaluated for its leishmanicidal activity against Leishmania donovani and Leishmania major, the causative agents of leishmaniasis. The compound induced apoptosis in these parasites by stimulating caspase pathways, leading to significant reductions in parasite viability .

Table 2: Leishmanicidal Activity of this compound

| Leishmania Species | IC50 (µg/mL) |

|---|---|

| L. donovani | 12.5 |

| L. major | 15.0 |

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications, particularly in pharmaceuticals and agrochemicals. Its role as a precursor for synthesizing bioactive compounds is noteworthy, as it can lead to the development of novel therapeutic agents.

Wirkmechanismus

Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .

Vergleich Mit ähnlichen Verbindungen

Hautriwaic acid: Another diterpenoid with similar antinociceptive properties.

Kaurenoic acid: Known for its anti-inflammatory and antimicrobial activities.

Copalic acid: Exhibits significant hemolytic and nitric oxide inhibition activities.

Uniqueness of Hardwickic Acid: this compound stands out due to its dual functionality as both an antinociceptive and insecticidal agent . Its ability to selectively block sodium channels without affecting other ion channels makes it a unique and valuable compound for further research and development .

Eigenschaften

CAS-Nummer |

24470-47-1 |

|---|---|

Molekularformel |

C20H28O3 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |

InChI-Schlüssel |

HHWOKJDCJVESIF-GIPAHHNCSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Isomerische SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Synonyme |

hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.